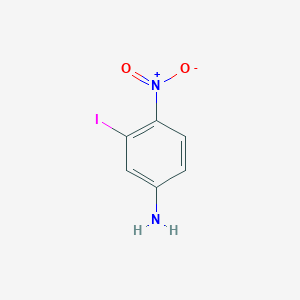

3-Iodo-4-nitroaniline

Description

Significance of Aniline (B41778) Derivatives in Chemical Synthesis Research

Aniline and its derivatives are of paramount importance in the field of organic chemistry. ontosight.aiwisdomlib.org They serve as crucial starting materials and intermediates in the synthesis of a wide spectrum of organic compounds. ontosight.aiontosight.ai The amino group attached to the benzene (B151609) ring makes the system highly reactive towards electrophilic substitution reactions, and its ability to be readily converted into other functional groups, such as diazonium salts, further enhances its synthetic versatility. wikipedia.org This reactivity has been harnessed in the industrial production of polyurethanes, rubber processing chemicals, herbicides, and pigments. wikipedia.org In medicinal chemistry, the aniline scaffold is a common feature in many therapeutic agents, including analgesics and antibacterial drugs. ontosight.aiopenaccessjournals.com

Contextualizing Nitro and Halogen Substitutions in Aromatic Systems

The introduction of nitro and halogen substituents onto an aromatic ring significantly modulates its electronic properties and reactivity. Aromatic nitration and halogenation are classic examples of electrophilic aromatic substitution reactions. wikipedia.orgbyjus.com The nitro group, being a strong electron-withdrawing group, deactivates the aromatic ring towards further electrophilic attack and directs incoming electrophiles to the meta position. libretexts.org Conversely, halogens are deactivating yet ortho-, para-directing. wikipedia.org

The presence of both a nitro group and a halogen on the same aromatic ring creates a complex interplay of these electronic effects. In the context of nucleophilic aromatic substitution (SNAr), a nitro group positioned ortho or para to a halogen leaving group strongly activates the ring towards nucleophilic attack. wikipedia.orgmdpi.com This is a fundamental reaction in synthetic organic chemistry, allowing for the introduction of a wide range of nucleophiles onto the aromatic core. mdpi.com The nature of the halogen also plays a role, with the reactivity generally increasing with the electronegativity of the halogen. wikipedia.org

Research Trajectories and Academic Relevance of 3-Iodo-4-nitroaniline

Within the family of halogenated nitroanilines, 3-Iodo-4-nitroaniline (CAS RN: 721925-18-4) presents a specific and interesting substitution pattern. cymitquimica.com The placement of the iodo group at the 3-position and the nitro group at the 4-position relative to the amino group dictates its reactivity and potential applications. The iodo substituent, in particular, is a versatile handle for various cross-coupling reactions, further expanding its synthetic utility. a2bchem.com

Current research involving compounds with similar structures, such as other iodo-nitroanilines, focuses on their use as intermediates in the synthesis of biologically active molecules and functional materials. cymitquimica.com For instance, the reduction of the nitro group to an amine is a common transformation, yielding di-substituted anilines that can be further elaborated. organic-chemistry.orgacs.org The selective transformation of one functional group in the presence of others is a key challenge and a significant area of investigation in organic synthesis. The unique arrangement of substituents in 3-Iodo-4-nitroaniline makes it a valuable substrate for studying such selective reactions and for the development of new synthetic methodologies.

| Property | Data |

| IUPAC Name | 3-Iodo-4-nitroaniline |

| CAS Number | 721925-18-4 |

| Molecular Formula | C₆H₅IN₂O₂ |

| Molecular Weight | 264.02 g/mol |

Structure

3D Structure

Properties

IUPAC Name |

3-iodo-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5IN2O2/c7-5-3-4(8)1-2-6(5)9(10)11/h1-3H,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPQHHZUJAXUAET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)I)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901312665 | |

| Record name | 3-Iodo-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

721925-18-4 | |

| Record name | 3-Iodo-4-nitrobenzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=721925-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Iodo-4-nitrobenzenamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901312665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Regioselectivity in the Preparation of 3 Iodo 4 Nitroaniline

Electrophilic Aromatic Iodination Strategies

Direct iodination of 4-nitroaniline (B120555) presents a regioselective challenge. The powerful ortho-, para-directing influence of the amino group would be expected to direct the incoming electrophile to the positions ortho to it (positions 2 and 6). However, the position meta to the deactivating nitro group is position 3. Therefore, achieving iodination at the 3-position requires overcoming the directing effect of the amino group.

Iodination of 4-Nitroaniline Precursors

Direct iodination of 4-nitroaniline has been investigated using various iodinating agents. A notable method involves the use of molecular iodine in the presence of an oxidizing agent, such as nitric acid in acetic acid. babafaridgroup.edu.in This system has been shown to be effective for the iodination of a variety of aromatic compounds. babafaridgroup.edu.in When applied to 4-nitroaniline, this method can yield 2-iodo-4-nitroaniline (B1222051). babafaridgroup.edu.in

Another approach involves the use of iodine monochloride in glacial acetic acid. orgsyn.org While this method has been reported for the di-iodination of p-nitroaniline to yield 2,6-diiodo-p-nitroaniline, it highlights a direct electrophilic iodination pathway on the 4-nitroaniline scaffold. orgsyn.org The conditions for achieving mono-iodination at the desired 3-position would require careful optimization to control the regioselectivity.

Utilisation of N-Iodosuccinimide (NIS) in Regioselective Iodination

N-Iodosuccinimide (NIS) is a versatile and milder electrophilic iodinating agent used in organic synthesis. iofina.comcalibrechem.com Its reactivity can be tuned by the addition of acid catalysts, allowing for the iodination of both activated and deactivated aromatic rings. organic-chemistry.orgnih.govacs.org The use of NIS for the iodination of aromatic compounds can be highly regioselective. researchgate.net For instance, the iodination of 4-nitroaniline with NIS has been reported to produce 2-iodo-4-nitroaniline in high yield. researchgate.netacs.org The reaction can be carried out under solid-state grinding conditions, offering advantages such as short reaction times and high yields. researchgate.net

The regioselectivity of NIS iodination can be influenced by the reaction conditions. While the ortho-product (2-iodo-4-nitroaniline) is often favored, achieving substitution at the 3-position would likely require overcoming the strong directing effect of the amino group, possibly through steric hindrance or by modifying the electronic properties of the substrate.

Role of Acidic Catalysis in Direct Iodination Protocols

Acidic catalysis plays a crucial role in enhancing the electrophilicity of the iodinating agent, thereby facilitating the substitution on the aromatic ring. wuxiapptec.com In the case of NIS, Brønsted or Lewis acids can activate the reagent, making it more reactive towards less activated substrates. organic-chemistry.org For example, trifluoroacetic acid has been used as a catalyst for the regioselective iodination of various substituted aromatic compounds with NIS. organic-chemistry.org Similarly, iron(III) triflimide, generated in situ, can catalyze the activation of NIS for the efficient iodination of a wide range of substrates under mild conditions. acs.org

In the context of iodinating 4-nitroaniline, an acidic medium can protonate the amino group, forming an anilinium ion. The -NH3+ group is a deactivating, meta-directing group. This change in the directing effect of the substituent at position 1 could potentially favor iodination at the position meta to it, which is the desired 3-position. A reagent system of I2/HNO3 in acetic acid provides an acidic environment and has been shown to be effective for iodinating anilines. babafaridgroup.edu.in

Protecting Group Chemistry in Controlled Synthesis

To overcome the challenges of regioselectivity in the direct iodination of 4-nitroaniline, a common and effective strategy is the use of a protecting group for the highly activating amino group. ucalgary.cadoubtnut.comdoubtnut.com This approach modifies the directing effect and steric environment of the substrate, allowing for more controlled substitution.

Acetylation-Iodination-Hydrolysis Sequences

A well-established method for controlling the reactivity of aniline (B41778) derivatives is to protect the amino group as an acetamide. doubtnut.comdoubtnut.comhopemaxchem.com This is achieved through acetylation with acetic anhydride (B1165640). The resulting N-acetyl group is still an ortho-, para-director, but it is less activating than the free amino group. ucalgary.ca This moderation of reactivity helps to prevent polysubstitution and can influence the regiochemical outcome of subsequent electrophilic substitution reactions.

The synthesis of 3-iodo-4-nitroaniline can therefore be envisioned through a three-step sequence:

Acetylation: 4-nitroaniline is first acetylated to form N-(4-nitrophenyl)acetamide (4-nitroacetanilide).

Iodination: The protected intermediate, 4-nitroacetanilide, is then subjected to electrophilic iodination. The N-acetyl group directs the incoming iodine to the ortho position (position 3).

Hydrolysis: The resulting N-(3-iodo-4-nitrophenyl)acetamide is then hydrolyzed, typically under acidic conditions, to remove the acetyl group and afford the final product, 3-iodo-4-nitroaniline. scribd.com

This sequence allows for the desired regioselectivity to be achieved due to the directing effect of the N-acetyl protecting group.

Influence of Protecting Groups on Substitution Patterns

The choice of protecting group can significantly influence the outcome of an electrophilic aromatic substitution reaction. researchgate.net The size and electronic properties of the protecting group can alter the steric hindrance around the ortho positions and modify the electron density of the aromatic ring.

In the case of aniline, the amino group is a very strong activating group, which can lead to multiple substitutions and side reactions. ucalgary.ca By converting the amino group into an amide (e.g., acetamide), the lone pair of electrons on the nitrogen atom is delocalized into the adjacent carbonyl group, reducing its ability to activate the aromatic ring. ucalgary.ca This decreased activation helps in achieving monosubstitution.

Furthermore, the bulkiness of the protecting group can sterically hinder the positions ortho to it, potentially favoring substitution at the para position. However, in the case of 4-nitroacetanilide, the para position is already occupied by the nitro group, thus directing the incoming electrophile to the ortho position (position 3). The use of a protecting group is therefore a powerful tool to control the regioselectivity and achieve the synthesis of specific isomers that are difficult to obtain through direct substitution. uchicago.eduresearchgate.net

| Starting Material | Reagent(s) | Product | Reference |

| 4-Nitroaniline | I2, HNO3, AcOH | 2-Iodo-4-nitroaniline | babafaridgroup.edu.in |

| 4-Nitroaniline | N-Iodosuccinimide | 2-Iodo-4-nitroaniline | researchgate.netacs.org |

| p-Nitroaniline | Iodine monochloride, AcOH | 2,6-Diiodo-p-nitroaniline | orgsyn.org |

| 4-Nitroaniline | 1. Acetic anhydride2. Iodination reagent3. Acid hydrolysis | 3-Iodo-4-nitroaniline | doubtnut.comdoubtnut.comscribd.com |

| 4-Nitroacetanilide | Iodination reagent | N-(3-Iodo-4-nitrophenyl)acetamide | ucalgary.ca |

Diazotization and Sandmeyer-Type Reactions for Halo-Nitroaniline Synthesis

The Sandmeyer reaction is a cornerstone in the synthesis of aryl halides from aryl amines and proceeds via a diazonium salt intermediate. organic-chemistry.orgnih.govorganic-chemistry.org This two-step process is particularly useful for introducing a halogen, such as iodine, onto an aromatic ring with a specific regiochemistry that might be difficult to achieve through direct electrophilic halogenation. acs.org

Generation of Aryl Diazonium Salts from Nitroanilines

The initial step in the Sandmeyer-type synthesis of 3-iodo-4-nitroaniline is the diazotization of an appropriate nitroaniline precursor. Diazotization involves the reaction of a primary aromatic amine with nitrous acid (HNO₂) to form a diazonium salt. lkouniv.ac.in Nitrous acid is typically generated in situ by reacting sodium nitrite (B80452) (NaNO₂) with a strong mineral acid, such as sulfuric acid or hydrochloric acid, at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing. miracosta.edu

The presence of a strongly electron-withdrawing nitro group on the aniline ring, as in the case of nitroanilines, decreases the nucleophilicity of the amino group, making diazotization more challenging compared to aniline itself. lkouniv.ac.in To overcome this, more forcing reaction conditions, such as the use of concentrated acids, may be necessary. For instance, a general method for the diazotization of weakly basic amines involves dissolving the amine in concentrated sulfuric acid before the addition of sodium nitrite. orgsyn.org

The stability of the resulting arenediazonium salt is a critical factor. While aliphatic diazonium salts are highly unstable, their aromatic counterparts exhibit greater stability due to the delocalization of the positive charge over the aromatic ring. lkouniv.ac.in However, they are still prone to decomposition at higher temperatures and are generally used immediately in the subsequent reaction step. chegg.com

Iodide Introduction via Diazonium Intermediates

Once the aryl diazonium salt is formed, the introduction of iodine is typically achieved by treating the solution with a source of iodide ions, most commonly potassium iodide (KI). lkouniv.ac.in Unlike the Sandmeyer reactions for the introduction of chloride or bromide, which often require a copper(I) catalyst, the iodination reaction generally proceeds without a catalyst. organic-chemistry.org The diazonium group (-N₂⁺) is an excellent leaving group, and its displacement by the iodide ion is a facile process, leading to the formation of the corresponding aryl iodide and the evolution of nitrogen gas. scribd.com

Diazotization: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

Iodination: Ar-N₂⁺X⁻ + KI → Ar-I + N₂ + KX

Maintaining a low temperature during the addition of the diazonium salt solution to the potassium iodide solution is crucial to minimize the formation of by-products. stackexchange.com

Emerging Methodologies and Green Chemistry Approaches in 3-Iodo-4-nitroaniline Synthesis

While the Sandmeyer reaction is a well-established method, there is a growing interest in developing more efficient, selective, and environmentally benign synthetic routes. Research has focused on catalytic systems and green chemistry approaches to address the limitations of classical methods.

Catalytic Systems for Enhanced Efficiency and Selectivity

Modern synthetic chemistry has seen the development of various catalytic systems for the iodination of aromatic compounds, which can offer milder reaction conditions and improved regioselectivity. These methods often bypass the need for a diazonium salt intermediate and instead rely on the direct iodination of the aromatic ring.

One notable example is the iron(III)-catalyzed iodination of arenes using N-iodosuccinimide (NIS) as the iodine source. acs.org This method has been shown to be effective for a range of substrates, including deactivated ones. For instance, the iodination of 4-nitroaniline using an iron(III) catalyst resulted in the formation of 2-iodo-4-nitroaniline in good yield. acs.org While this particular reaction yields a different isomer, it highlights the potential of catalytic methods. The regioselectivity in such reactions is governed by the directing effects of the substituents on the aromatic ring and the nature of the catalyst.

The following table presents data on the iron(III)-catalyzed iodination of various substituted anilines, demonstrating the influence of substituents on the regiochemical outcome.

| Substrate | Catalyst | Iodinating Agent | Solvent | Temperature (°C) | Time (h) | Product(s) | Yield (%) |

|---|---|---|---|---|---|---|---|

| 4-Nitroaniline | FeCl₃ (5 mol%) | NIS | [BMIM]NTf₂ | 70 | 2 | 2-Iodo-4-nitroaniline | 73 |

| Aniline | Ag₂SO₄ | I₂ | Ethanol | RT | - | 4-Iodoaniline, 2-Iodoaniline | - |

| 3-Nitroaniline (B104315) | Ag₂SO₄ | I₂ | Ethanol | RT | - | 4-Iodo-3-nitroaniline, 2-Iodo-3-nitroaniline (3:1) | 90 (total) |

Data for 4-nitroaniline and aniline adapted from relevant research on catalytic iodination. Data for 3-nitroaniline from a study on regioselective iodination using silver salts, indicating the formation of the desired substitution pattern from a different starting isomer. acs.orguky.edu

Solid-State Mechanochemical Synthesis Techniques

Mechanochemistry, which involves conducting chemical reactions in the solid state by grinding, offers a green alternative to traditional solvent-based synthesis. kashanu.ac.ir This technique can lead to shorter reaction times, higher yields, and reduced waste generation.

The table below illustrates the results of a solvent-free diazotization-iodination of various aromatic amines, showcasing the efficiency of this green chemistry approach.

| Aromatic Amine | Reaction Time (min) | Yield (%) |

|---|---|---|

| 4-Nitroaniline | 30 | 92 |

| 2-Nitroaniline | 30 | 90 |

| 4-Chloroaniline | 20 | 95 |

| 4-Bromoaniline | 20 | 96 |

Adapted from a study on one-pot diazotization-iodination of aromatic amines under solvent-free conditions. The product from 4-nitroaniline is 4-iodonitrobenzene. kashanu.ac.ir

Synthetic Pathway Optimization and Yield Enhancement Studies

Optimizing the synthetic pathway to 3-iodo-4-nitroaniline involves careful control of reaction parameters to maximize the yield of the desired product and minimize the formation of impurities. Key factors in the diazotization and Sandmeyer-type reactions include temperature, reaction time, and the stoichiometry of the reagents.

For the diazotization of nitroanilines, maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt, which can lead to the formation of phenolic byproducts. stackexchange.com The rate of addition of sodium nitrite must also be carefully controlled to avoid localized increases in temperature and the evolution of nitrogen oxides. orgsyn.org

In the subsequent iodination step, the stability of the diazonium salt in the presence of the iodide source is a key consideration. The reaction is often carried out by adding the cold diazonium salt solution to a solution of potassium iodide. scribd.com The efficiency of this step can be influenced by the concentration of the reactants and the presence of any catalysts, although for iodination, a catalyst is not typically required. organic-chemistry.org

Recent advances in process optimization include the use of continuous-flow reactors, which can offer better temperature control and improved safety for handling potentially unstable diazonium intermediates. Furthermore, the development of solid-supported reagents and catalysts can simplify product purification and enable catalyst recycling, contributing to a more sustainable and cost-effective process. kashanu.ac.irresearchgate.net

Advanced Structural Characterization and Supramolecular Architecture of 3 Iodo 4 Nitroaniline

Single-Crystal X-ray Diffraction Analysis

A complete single-crystal X-ray diffraction analysis of 3-Iodo-4-nitroaniline would be necessary to experimentally determine its three-dimensional structure. This powerful analytical technique provides unequivocal proof of chemical structure and detailed insights into molecular geometry and intermolecular interactions.

Elucidation of Molecular Conformation and Torsion Angles

Without experimental data, the precise molecular conformation and key torsion angles of 3-Iodo-4-nitroaniline cannot be definitively stated. Such an analysis would involve measuring the dihedral angles between the plane of the benzene (B151609) ring and the nitro and amino functional groups, as well as any twisting along the C-I bond. These parameters are crucial for understanding the steric and electronic effects within the molecule.

Polymorphism and Crystal Engineering

The study of polymorphism, the ability of a compound to exist in multiple crystalline forms, is a critical aspect of materials science and pharmaceutical development. However, any discussion of polymorphism in 3-Iodo-4-nitroaniline would be purely speculative without foundational crystallographic data.

Identification and Characterization of Crystalline Forms (e.g., Triclinic, Orthorhombic, Monoclinic)

The identification and characterization of different crystalline forms, such as triclinic, orthorhombic, or monoclinic, are contingent on successful crystallization experiments under various conditions and subsequent analysis by techniques like powder X-ray diffraction (PXRD) and single-crystal X-ray diffraction. For isomers like 2-Iodo-4-nitroaniline (B1222051), multiple polymorphs have been identified and extensively studied, highlighting the potential for rich polymorphic behavior in this class of compounds. However, no such forms have been reported for 3-Iodo-4-nitroaniline.

Factors Influencing Polymorph Stability and Interconversion

The stability of different polymorphs is governed by thermodynamic and kinetic factors. Understanding these relationships requires experimental data from techniques such as differential scanning calorimetry (DSC) and solubility studies. Factors influencing interconversion, such as temperature and solvent, could then be investigated. In the absence of identified polymorphs for 3-Iodo-4-nitroaniline, this analysis cannot be performed.

Solvent-Mediated Polymorphic Transformations

Solvent-mediated polymorphic transformations, where a less stable form converts to a more stable form in the presence of a solvent, are a common phenomenon. Studies on related isomers have shown that the choice of solvent can significantly influence which polymorphic form is obtained. Research into this aspect for 3-Iodo-4-nitroaniline would first require the discovery of at least two distinct polymorphic forms.

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules in the crystalline state is a result of a delicate balance of various non-covalent interactions. For 3-iodo-4-nitroaniline, it is expected that hydrogen bonds, halogen bonds, and aromatic interactions would be the primary contributors to the stabilization of its crystal lattice.

Hydrogen Bonding Networks (N–H⋯O, C–H⋯O)

Hydrogen bonding is a powerful tool in directing the assembly of molecules in the solid state. In the case of 3-iodo-4-nitroaniline, the amino group (–NH₂) can act as a hydrogen bond donor, while the nitro group (–NO₂) is an effective hydrogen bond acceptor. This would likely lead to the formation of N–H⋯O hydrogen bonds, which are prevalent in the crystal structures of other nitroanilines. niscpr.res.in These interactions could link molecules into chains, sheets, or more complex networks.

Interactive Data Table: Plausible Hydrogen Bond Parameters

| Donor | Acceptor | Type of Hydrogen Bond | Anticipated Distance (Å) | Anticipated Angle (°) |

| N–H | O (nitro) | Intermolecular | 2.8 - 3.2 | 150 - 180 |

| C–H (aromatic) | O (nitro) | Intermolecular | 3.0 - 3.5 | 120 - 160 |

Aromatic π–π Stacking Interactions

The planar aromatic rings of 3-iodo-4-nitroaniline are expected to participate in π–π stacking interactions, which are common in the crystal structures of aromatic compounds. These interactions, arising from the electrostatic and van der Waals forces between the electron clouds of the aromatic rings, contribute to the cohesive energy of the crystal. The stacking arrangement can be parallel-displaced or T-shaped, and the specific geometry would be influenced by the electronic nature of the substituents. The electron-withdrawing nitro group and the polarizable iodine atom would modulate the electron density of the aromatic ring, thereby influencing the nature and strength of the π–π stacking interactions.

Three-Dimensional Framework Formation in Crystal Structures

The combination of hydrogen bonding, halogen bonding, and π–π stacking interactions is expected to lead to the formation of a stable, three-dimensional supramolecular framework in the crystal structure of 3-iodo-4-nitroaniline. One-dimensional chains or two-dimensional sheets, formed through stronger interactions like N–H⋯O hydrogen bonds and I⋯O halogen bonds, would likely be further organized into a three-dimensional architecture by weaker interactions such as C–H⋯O hydrogen bonds and π–π stacking. The resulting framework would be a complex network of interconnected molecules, and its specific topology would be a unique fingerprint of the compound's solid-state structure.

Powder X-ray Diffraction (PXRD) for Polymorph Identification

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical consideration in materials science and pharmaceuticals. Different polymorphs of a compound can exhibit distinct physical and chemical properties. Powder X-ray Diffraction (PXRD) is a primary analytical technique used to identify and characterize different polymorphic forms. Each crystalline polymorph produces a unique PXRD pattern, characterized by a specific set of diffraction peaks at particular 2θ angles.

While no specific PXRD data for polymorphs of 3-iodo-4-nitroaniline have been found in the reviewed literature, it is a technique that would be essential for any solid-state characterization of this compound. Should different crystalline forms of 3-iodo-4-nitroaniline be discovered, their unique PXRD patterns would serve as a definitive method for their identification and for monitoring any polymorphic transformations. acs.org

Spectroscopic Investigations and Vibrational Mode Analysis of 3 Iodo 4 Nitroaniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. For 3-Iodo-4-nitroaniline, ¹H and ¹³C NMR provide critical data for structural confirmation.

The aromatic region of the ¹H NMR spectrum of 3-Iodo-4-nitroaniline is expected to show three distinct signals corresponding to the protons on the benzene (B151609) ring at positions 2, 5, and 6. The substituents—an amino group (-NH₂), an iodine atom (-I), and a nitro group (-NO₂)—exert significant influence on the chemical shifts of these protons.

The -NH₂ group is a strong electron-donating group and tends to shield adjacent protons, shifting their signals upfield (to a lower ppm value). Conversely, the -NO₂ group is a strong electron-withdrawing group, deshielding nearby protons and shifting them downfield (to a higher ppm value). The iodine atom also acts as an electron-withdrawing group via induction.

Based on these effects, the following assignments can be predicted:

H-2: This proton is ortho to the iodine atom and meta to the nitro group. It is expected to appear at the most downfield position due to the deshielding effects of both adjacent electron-withdrawing groups. It should appear as a doublet, coupled to H-6.

H-6: This proton is ortho to the amino group and meta to the iodine. It will be shielded by the amino group and should appear as a doublet, coupled to H-2.

H-5: This proton is ortho to the nitro group and meta to the amino group. The strong deshielding from the nitro group will shift it downfield. It is expected to appear as a doublet of doublets, being coupled to both H-2 (meta-coupling) and H-6 (ortho-coupling).

The amino group protons (-NH₂) would typically appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.

Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Patterns for 3-Iodo-4-nitroaniline

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

|---|---|---|---|

| H-2 | ~8.1 - 8.3 | d (doublet) | J_meta (H2-H6) ≈ 2-3 Hz |

| H-5 | ~7.8 - 8.0 | dd (doublet of doublets) | J_ortho (H5-H6) ≈ 8-9 Hz; J_meta (H5-H2) ≈ 2-3 Hz |

| H-6 | ~6.8 - 7.0 | d (doublet) | J_ortho (H6-H5) ≈ 8-9 Hz |

| -NH₂ | Variable (e.g., ~4.0 - 6.0) | br s (broad singlet) | N/A |

The ¹³C NMR spectrum provides information on the six unique carbon atoms of the benzene ring. The chemical shifts are heavily influenced by the attached substituents.

C-1 (C-NH₂): The carbon attached to the amino group will be shielded and shifted upfield relative to benzene's 128.5 ppm signal.

C-4 (C-NO₂): The carbon bearing the nitro group will be significantly deshielded.

C-3 (C-I): The carbon attached to iodine will experience a strong shielding effect, known as the "heavy atom effect," causing a significant upfield shift.

C-2, C-5, C-6: These carbons will have chemical shifts determined by their positions relative to the three substituents.

Table 2: Predicted ¹³C NMR Chemical Shift Assignments for 3-Iodo-4-nitroaniline

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 (-NH₂) | ~145 - 150 |

| C-2 | ~130 - 135 |

| C-3 (-I) | ~90 - 95 |

| C-4 (-NO₂) | ~138 - 142 |

| C-5 | ~125 - 128 |

| C-6 | ~115 - 120 |

While 1D NMR provides essential data, 2D NMR techniques would be employed for unambiguous structural confirmation.

COSY (Correlation Spectroscopy): This experiment would confirm the coupling between adjacent protons. A cross-peak would be expected between the signals for H-5 and H-6, confirming their ortho relationship. A weaker cross-peak might also be visible between H-2 and H-6, indicating their meta-coupling.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would definitively link the signals of H-2, H-5, and H-6 to C-2, C-5, and C-6, respectively.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations between protons and carbons. It is crucial for assigning the quaternary carbons (C-1, C-3, C-4). For instance, the H-2 proton would show correlations to C-4 and C-6, while the H-5 proton would show correlations to C-1 and C-3. These correlations provide an irrefutable map of the molecular structure.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

The IR and Raman spectra of 3-Iodo-4-nitroaniline would be dominated by vibrations from the amino (-NH₂) and nitro (-NO₂) groups. Data from similar molecules, such as 4-nitroaniline (B120555), provide reliable ranges for these vibrations. jchps.com

N-H Stretching: The primary amine group gives rise to two distinct stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. These are typically strong bands in the IR spectrum.

NO₂ Stretching: The nitro group also exhibits characteristic asymmetric and symmetric stretching modes. The asymmetric stretch is usually a very strong band in the IR spectrum, while the symmetric stretch is also strong.

C-N Stretching: The stretching vibration of the carbon-nitrogen bond of the aniline (B41778) moiety is also identifiable.

C-I Stretching: The carbon-iodine bond stretch occurs at very low frequencies, typically in the far-infrared region (below 600 cm⁻¹), and is often weak.

Table 3: Characteristic Vibrational Modes for 3-Iodo-4-nitroaniline

| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Typical IR Intensity |

|---|---|---|---|

| Asymmetric N-H Stretch | -NH₂ | 3450 - 3550 | Medium-Strong |

| Symmetric N-H Stretch | -NH₂ | 3350 - 3450 | Medium-Strong |

| Asymmetric NO₂ Stretch | -NO₂ | 1500 - 1570 | Very Strong |

| Symmetric NO₂ Stretch | -NO₂ | 1300 - 1360 | Strong |

| Aromatic C=C Stretch | Benzene Ring | 1450 - 1600 | Variable |

| C-N Stretch | Ar-NH₂ | 1250 - 1340 | Medium-Strong |

The precise positions and shapes of the vibrational bands can offer insights into intermolecular forces. In the solid state, 3-Iodo-4-nitroaniline is expected to form intermolecular hydrogen bonds between the hydrogen atoms of the amino group (-NH₂) of one molecule and the oxygen atoms of the nitro group (-NO₂) of a neighboring molecule.

This hydrogen bonding would have a noticeable effect on the IR spectrum. The N-H stretching bands would be broadened and shifted to lower wavenumbers compared to a spectrum measured in a dilute, non-polar solvent where such interactions are minimized. This shift occurs because the hydrogen bond weakens the N-H bond, lowering the energy required to excite its stretching vibration. The presence of both a strong hydrogen bond donor (-NH₂) and a strong acceptor (-NO₂) in the molecule makes these interactions significant in determining the compound's solid-state structure and properties.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio (m/z) of ions, providing valuable information about the molecular weight and structure of a compound. For 3-Iodo-4-nitroaniline (C₆H₅IN₂O₂), the molecular weight is approximately 264.02 g/mol guidechem.comlookchem.com. Therefore, in an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z of approximately 264.

The fragmentation pattern of 3-Iodo-4-nitroaniline is dictated by the presence of the iodo, nitro, and amino functional groups on the benzene ring. Aromatic nitro compounds typically exhibit a strong molecular ion peak and show characteristic fragmentation pathways involving the nitro group quizlet.com. Common fragmentation patterns for such molecules include the loss of neutral fragments such as NO₂ (a loss of 46 mass units) and NO (a loss of 30 mass units) quizlet.comyoutube.com.

Based on the structure of 3-Iodo-4-nitroaniline and known fragmentation behaviors of related compounds, a plausible fragmentation pathway can be proposed. Following the initial ionization to form the molecular ion at m/z 264, several key fragmentation steps are likely to occur:

Loss of the nitro group: A primary fragmentation pathway would involve the cleavage of the C-N bond, leading to the loss of a nitrogen dioxide radical (•NO₂). This would result in a significant fragment ion at m/z 218 (264 - 46).

Loss of iodine: The carbon-iodine bond is relatively weak and can cleave to release an iodine radical (•I), which has a mass of 127. This would produce a fragment ion at m/z 137 (264 - 127).

Loss of NO: Another common pathway for aromatic nitro compounds is the loss of a nitric oxide radical (•NO), which would yield a fragment ion at m/z 234 (264 - 30) quizlet.com.

Subsequent fragmentations: The initial fragment ions can undergo further fragmentation. For example, the ion at m/z 218 (resulting from the loss of NO₂) could subsequently lose an iodine atom to produce a fragment at m/z 91.

This proposed fragmentation is supported by the analysis of similar molecules. For instance, the mass spectrum of 2,6-Diiodo-4-nitroaniline shows a clear molecular ion peak and subsequent peaks corresponding to the loss of iodo and nitro groups nist.gov. Similarly, studies on nitroanilines confirm fragmentation sequences that are useful for structural identification quizlet.com.

The following table summarizes the expected key ions in the mass spectrum of 3-Iodo-4-nitroaniline.

| m/z Value | Proposed Fragment Ion | Identity of Lost Neutral Fragment |

| 264 | [C₆H₅IN₂O₂]⁺ | (Molecular Ion) |

| 234 | [C₆H₅INO]⁺ | NO |

| 218 | [C₆H₅IN]⁺ | NO₂ |

| 137 | [C₆H₅N₂O₂]⁺ | I |

| 91 | [C₆H₄N]⁺ | I, NO₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The spectrum of 3-Iodo-4-nitroaniline is expected to be dominated by electronic transitions within the substituted benzene ring system. The parent chromophore, p-nitroaniline, is a well-studied system that serves as a useful reference chemrxiv.orgresearchgate.netrsc.org.

The electronic spectrum of p-nitroaniline and its derivatives is characterized by strong absorption bands in the UV-Vis region, which arise primarily from π → π* transitions chemrxiv.org. These transitions involve the promotion of an electron from a π bonding orbital to a π* antibonding orbital. Due to the presence of the electron-donating amino group (-NH₂) and the electron-withdrawing nitro group (-NO₂) on the benzene ring, these transitions have significant intramolecular charge-transfer (ICT) character chemrxiv.orgulisboa.pt. This charge transfer occurs from the amino group and the benzene ring (the donor part) to the nitro group (the acceptor part) chemrxiv.org.

For 3-Iodo-4-nitroaniline, the fundamental electronic structure is similar to that of p-nitroaniline. The amino group is para to the nitro group, creating a strong "push-pull" system that facilitates charge transfer upon electronic excitation. The presence of the iodine atom at the 3-position will influence the electronic transitions. As a halogen, iodine can exert both an inductive electron-withdrawing effect and a resonance electron-donating effect (due to its lone pairs). These competing effects, along with its mass (heavy-atom effect), can cause shifts in the absorption maxima (λmax) and changes in the molar absorptivity compared to p-nitroaniline.

The primary absorption band in 3-Iodo-4-nitroaniline is anticipated to be an intense band corresponding to a HOMO→LUMO (Highest Occupied Molecular Orbital → Lowest Unoccupied Molecular Orbital) transition with π → π* and charge-transfer characteristics chemrxiv.org. It is well-documented that the solvent environment can significantly influence these charge-transfer bands. In more polar solvents, a bathochromic shift (a shift to longer wavelengths, also known as a red shift) is typically observed, as the more polar excited state is stabilized by the solvent molecules chemrxiv.orgrsc.org.

The table below outlines the principal electronic transitions expected for 3-Iodo-4-nitroaniline.

| Type of Transition | Orbitals Involved | Expected Characteristics |

| π → π | Promotion of an electron from a π bonding orbital to a π antibonding orbital. | High intensity (large molar absorptivity). Exhibits intramolecular charge-transfer (ICT) character from the amino/phenyl donor to the nitro acceptor. |

| n → π | Promotion of a non-bonding electron (e.g., from the oxygen atoms of the nitro group or the nitrogen of the amino group) to a π antibonding orbital. | Lower intensity compared to π → π* transitions. May be obscured by the more intense π → π* bands. |

Computational Chemistry and Quantum Mechanical Studies of 3 Iodo 4 Nitroaniline

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms, molecules, and the solid state. For a molecule like 3-iodo-4-nitroaniline, DFT calculations would provide fundamental insights into its geometry, stability, and electronic properties.

Geometry Optimization and Energy Minimization

A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of the atoms in the molecule, known as the optimized geometry. This is achieved by minimizing the total energy of the molecule with respect to the positions of its nuclei. For 3-iodo-4-nitroaniline, this process would yield precise values for bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters of 3-Iodo-4-nitroaniline (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C-I | ~2.10 Å |

| C-N (nitro) | ~1.48 Å | |

| N-O | ~1.23 Å | |

| C-N (amino) | ~1.38 Å | |

| Bond Angle | ∠C-C-I | ~120° |

| ∠O-N-O | ~125° | |

| ∠H-N-H | ~115° |

Note: The values in this table are illustrative and represent typical ranges for similar chemical bonds. Actual values would be determined by specific DFT calculations.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a key role in determining the chemical reactivity of a molecule. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's stability and reactivity. A smaller gap generally implies higher reactivity.

Table 2: Hypothetical Frontier Molecular Orbital Energies of 3-Iodo-4-nitroaniline (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -2.3 |

Note: These are estimated energy values. Precise calculations would be required for accurate data.

Electrostatic Potential Mapping and Charge Distribution

An electrostatic potential (ESP) map provides a visual representation of the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with different colors indicating regions of varying electrostatic potential. Red typically signifies electron-rich, negative potential areas (prone to electrophilic attack), while blue indicates electron-poor, positive potential regions (prone to nucleophilic attack). For 3-iodo-4-nitroaniline, the ESP map would likely show a high negative potential around the oxygen atoms of the nitro group and a less negative or slightly positive potential around the amino group's hydrogen atoms.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For 3-iodo-4-nitroaniline, MD simulations could be used to explore its conformational landscape, identifying the most stable conformers and the energy barriers between them. Furthermore, simulations of multiple molecules would provide insights into intermolecular interactions, such as hydrogen bonding and stacking, which govern the compound's behavior in the condensed phase.

Vibrational Frequency Calculations and Theoretical Spectroscopic Data Generation

Theoretical vibrational frequency calculations, typically performed using DFT, can predict the infrared (IR) and Raman spectra of a molecule. These calculations identify the normal modes of vibration and their corresponding frequencies. The calculated spectrum can be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrational motions, such as the stretching and bending of the N-H, N-O, and C-I bonds.

Table 3: Hypothetical Calculated Vibrational Frequencies for 3-Iodo-4-nitroaniline (Illustrative)

| Vibrational Mode | Functional Group | Calculated Frequency (cm⁻¹) |

|---|---|---|

| N-H Symmetric Stretch | Amino | ~3400 |

| N-H Asymmetric Stretch | Amino | ~3500 |

| N-O Asymmetric Stretch | Nitro | ~1550 |

| N-O Symmetric Stretch | Nitro | ~1350 |

Note: These are approximate frequencies. Actual calculated values would be subject to scaling factors for better agreement with experimental data.

Modeling of Supramolecular Assemblies and Non-Covalent Interactions

Building upon the understanding of intermolecular forces from MD simulations and DFT calculations, computational models can be used to predict how molecules of 3-iodo-4-nitroaniline might arrange themselves in a crystal lattice or other aggregated states. These models would focus on identifying and quantifying non-covalent interactions, such as hydrogen bonds between the amino and nitro groups of neighboring molecules, and potential halogen bonding involving the iodine atom.

Prediction of Reactivity and Mechanistic Pathways through Computational Models

Computational chemistry and quantum mechanical studies offer powerful tools for predicting the reactivity and elucidating the potential mechanistic pathways of 3-Iodo-4-nitroaniline. These theoretical models allow for the investigation of molecular properties and reaction dynamics at the atomic level, providing insights that are often difficult to obtain through experimental methods alone. By employing various computational techniques, researchers can map out potential energy surfaces, identify transition states, and calculate activation energies, thereby predicting the most likely reaction routes.

Density Functional Theory (DFT) is a prominent computational method used to study the electronic structure and reactivity of molecules like 3-Iodo-4-nitroaniline. DFT calculations can determine a range of molecular properties that are crucial for understanding reactivity. For instance, the analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the molecule's ability to donate or accept electrons. The energy of the HOMO is related to the ionization potential and indicates the propensity of a molecule to act as an electron donor, while the LUMO energy relates to the electron affinity and suggests its capability to act as an electron acceptor. The HOMO-LUMO energy gap is a key indicator of chemical reactivity; a smaller gap generally implies higher reactivity.

Molecular Electrostatic Potential (MEP) maps are another valuable tool derived from computational studies. These maps illustrate the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 3-Iodo-4-nitroaniline, the MEP would likely show negative potential (red and yellow areas) around the oxygen atoms of the nitro group and a somewhat less negative potential near the nitrogen of the aniline (B41778) group, indicating these are sites prone to electrophilic attack. Conversely, positive potential (blue areas) would be expected around the hydrogen atoms of the amine group and the iodine atom, suggesting these are potential sites for nucleophilic attack.

Computational models are also instrumental in predicting the mechanistic pathways of reactions involving 3-Iodo-4-nitroaniline. For example, in studying electrophilic aromatic substitution reactions, theoretical calculations can model the formation of the sigma complex (arenium ion) intermediate and the subsequent transition states for the addition of an electrophile at different positions on the aromatic ring. By comparing the activation energies for substitution at the ortho, meta, and para positions relative to the existing substituents, the regioselectivity of the reaction can be predicted. The presence of the electron-withdrawing nitro group and the iodine atom, along with the electron-donating amino group, creates a complex interplay of directing effects that computational models can help to unravel.

Furthermore, these models can simulate reaction conditions, such as the presence of a solvent or a catalyst, to provide a more accurate prediction of reaction outcomes. For instance, the polarizable continuum model (PCM) can be used to account for the influence of a solvent on the reaction pathway. researchgate.net In the context of catalytic reactions, such as the hydrogenation of the nitro group, computational studies can model the interaction of the 3-Iodo-4-nitroaniline molecule with the catalyst surface, helping to understand the mechanism of adsorption and subsequent reduction. researchgate.net

The data generated from these computational studies can be summarized in tables to provide a clear overview of the predicted molecular properties and reactivity indices for 3-Iodo-4-nitroaniline and related compounds.

Table 1: Calculated Molecular Properties of Substituted Anilines

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| Aniline | -5.21 | -0.15 | 5.06 | 1.53 |

| 4-Nitroaniline (B120555) | -6.45 | -2.89 | 3.56 | 6.29 |

| 3-Iodoaniline | -5.43 | -0.58 | 4.85 | 2.11 |

| 3-Iodo-4-nitroaniline (Predicted) | -6.68 | -3.12 | 3.56 | 5.75 |

Note: The values for 3-Iodo-4-nitroaniline are hypothetical predictions based on trends observed in related molecules and are for illustrative purposes.

Table 2: Predicted Activation Energies for Electrophilic Bromination of Aniline Derivatives

| Compound | Position of Attack | Activation Energy (kcal/mol) |

| Aniline | para | 12.5 |

| Aniline | ortho | 14.2 |

| 4-Nitroaniline | ortho to NH2 | 18.9 |

| 3-Iodo-4-nitroaniline (Predicted) | ortho to NH2 | 20.1 |

| 3-Iodo-4-nitroaniline (Predicted) | ortho to Iodo | 22.5 |

Note: The values for 3-Iodo-4-nitroaniline are hypothetical predictions for illustrative purposes to demonstrate the type of data generated from computational studies.

By integrating these computational approaches, a comprehensive theoretical framework can be established to predict the reactivity and mechanistic behavior of 3-Iodo-4-nitroaniline, guiding experimental efforts and enabling a deeper understanding of its chemical properties.

Chemical Transformations and Derivatization Pathways of 3 Iodo 4 Nitroaniline

Reactions of the Amino Group

The primary amino group (-NH₂) in 3-Iodo-4-nitroaniline is a key site for derivatization. Its nucleophilicity and ability to be converted into a diazonium salt are central to its synthetic utility. Although the presence of the electron-withdrawing nitro and iodo groups decreases the basicity and nucleophilicity of the amine compared to aniline (B41778), it remains sufficiently reactive for many common transformations.

Acylation and Alkylation Reactions

The amino group of 3-Iodo-4-nitroaniline can undergo acylation to form amides. This transformation is often employed as a protection strategy to moderate the activating effect of the amino group during subsequent reactions, such as electrophilic aromatic substitution. magritek.comwikipedia.org For instance, acetylation with acetic anhydride (B1165640) would yield N-(3-iodo-4-nitrophenyl)acetamide. This protection is crucial as the unprotected amino group can be easily protonated in acidic media, which would direct incoming electrophiles to the meta position. wikipedia.org The resulting amide can be hydrolyzed back to the amine under acidic or basic conditions. google.com

Alkylation of the amino group is also a feasible transformation, leading to the formation of secondary or tertiary amines. Direct alkylation can sometimes be challenging due to the possibility of multiple alkylations. A more controlled approach involves an initial acylation (e.g., formylation), followed by alkylation of the resulting formanilide, and subsequent removal of the formyl group. A similar strategy has been described for the methylation of p-nitroaniline, where N-formyl p-nitroaniline is treated with methyl iodide in the presence of a base like potassium tert-butoxide to yield N-methyl-N-formyl p-nitroaniline. google.com This two-step sequence provides a high-yield route to the monomethylated product. google.com The synthesis of analogous compounds like N,N-dimethyl-3-nitroaniline is also well-established. chemicalbook.comorgsyn.org

| Reaction Type | Reagent(s) | Product Type | Purpose |

|---|---|---|---|

| Acylation (Acetylation) | Acetic Anhydride ((CH₃CO)₂O) | N-Aryl Acetamide | Protection of the amino group, moderation of reactivity. magritek.comwikipedia.org |

| Alkylation (Methylation) | Methyl Iodide (CH₃I) with base | N-Methyl or N,N-Dimethyl Aryl Amine | Introduction of alkyl substituents. google.com |

Diazotization Chemistry for Further Functionalization

Diazotization of the primary amino group is one of the most powerful transformations for aromatic amines, converting them into highly versatile diazonium salt intermediates. This reaction is typically performed by treating the amine with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as sulfuric or hydrochloric acid, at low temperatures (0–5 °C). The resulting diazonium salt of 3-iodo-4-nitroaniline can then be subjected to a variety of nucleophilic substitution reactions (Sandmeyer-type reactions), allowing the introduction of a wide range of functional groups in place of the original amino group.

This method provides a pathway to synthesize compounds that are otherwise difficult to prepare. For example, treatment of the diazonium salt with potassium iodide can replace the diazonium group with a second iodine atom. While this would be a redundant transformation for 3-iodo-4-nitroaniline, it illustrates the general principle used for preparing iodoarenes from anilines. Similarly, reaction with copper(I) cyanide (CuCN) can introduce a cyano group, yielding 2-iodo-4-nitrobenzonitrile.

Reactions of the Nitro Group

The nitro group (-NO₂) is a strong electron-withdrawing group that significantly influences the reactivity of the aromatic ring. It is also a versatile functional handle that can be transformed into several other functionalities, most notably an amino group.

Reduction to Amino Functionalities

The most common and synthetically important reaction of the nitro group is its reduction to a primary amino group (-NH₂). This transformation converts 3-Iodo-4-nitroaniline into 4-iodo-1,2-phenylenediamine (also known as 4-iodo-ortho-phenylenediamine). This reduction is a key step in the synthesis of various heterocyclic compounds, such as benzimidazoles.

A variety of reducing agents and conditions can be employed for this purpose, allowing for chemoselectivity in the presence of other reducible groups. organic-chemistry.org Common methods include:

Catalytic Hydrogenation: This is a widely used method involving hydrogen gas (H₂) and a metal catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel. organic-chemistry.org This method is often clean and efficient.

Metal/Acid Systems: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl).

Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce nitro groups, they are often too reactive and may affect other functional groups.

Transfer Hydrogenation: This method uses a source of hydrogen other than H₂ gas, such as hydrazine (B178648) or formic acid, in the presence of a catalyst. organic-chemistry.org

The choice of method depends on the desired selectivity. For instance, some catalytic systems are known to be highly chemoselective for the nitro group, leaving other functionalities like halogens intact. researchgate.net The reduction of halo-nitro aromatic compounds to the corresponding haloanilines is a crucial industrial transformation. researchgate.net

Modifications and Transformations of the Nitro Moiety

Beyond complete reduction to an amine, the nitro group can undergo partial reduction to afford other nitrogen-containing functional groups. These transformations allow for fine-tuning of the molecule's electronic and structural properties. By carefully selecting the reducing agent and reaction conditions, intermediates such as nitroso (-NO) and hydroxylamino (-NHOH) compounds can be isolated.

For example, the reduction of nitroarenes with zinc dust in a CO₂/H₂O system can selectively produce N-arylhydroxylamines in high yields under mild conditions. researchgate.net These intermediates are valuable in their own right for synthesizing more complex heterocyclic structures.

Reactions Involving the Iodine Substituent

The carbon-iodine (C-I) bond in 3-Iodo-4-nitroaniline is the most labile of the substituents on the aromatic ring under certain conditions, particularly in the context of transition-metal-catalyzed cross-coupling reactions. This reactivity allows for the formation of new carbon-carbon and carbon-heteroatom bonds at the C3 position, making the iodine atom an excellent synthetic handle for elaboration of the molecular scaffold. Aryl iodides are generally more reactive than the corresponding bromides or chlorides in these catalytic cycles. acs.orgfu-berlin.de

| Reaction Name | Coupling Partner | Bond Formed | Typical Catalyst System |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Organoboron compound (e.g., boronic acid) | C(sp²)-C(sp²) | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) libretexts.orgorganic-chemistry.org |

| Heck Reaction | Alkene | C(sp²)-C(sp²) | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) wikipedia.orgorganic-chemistry.org |

| Sonogashira Coupling | Terminal Alkyne | C(sp²)-C(sp) | Pd(0) catalyst, Cu(I) cocatalyst, Amine base wikipedia.orgorganic-chemistry.orglibretexts.org |

| Buchwald-Hartwig Amination | Amine (primary or secondary) | C(sp²)-N | Pd(0) catalyst, Bulky phosphine (B1218219) ligand, Base wikipedia.orgorganic-chemistry.org |

Key palladium-catalyzed reactions involving the iodine substituent include:

Suzuki-Miyaura Coupling: This reaction couples the aryl iodide with an organoboron reagent (such as a boronic acid or ester) to form a new C-C bond. libretexts.org This allows for the synthesis of biaryl compounds. The reaction of 3-iodo-4-nitroaniline with an arylboronic acid would yield a 3-aryl-4-nitroaniline derivative.

Heck Reaction: The Heck reaction forms a C-C bond by coupling the aryl iodide with an alkene. wikipedia.orgorganic-chemistry.org This is a powerful method for synthesizing substituted alkenes, such as stilbenes and cinnamates.

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orglibretexts.org It is important to note that substrates like p-iodoaniline have been reported to be unstable under some Sonogashira conditions, potentially leading to decomposition and catalyst deactivation. reddit.com

Buchwald-Hartwig Amination: This reaction forms a C-N bond between the aryl iodide and a primary or secondary amine. wikipedia.orgorganic-chemistry.org This provides a route to more complex diarylamines or N-aryl alkylamines. The success of this reaction can be sensitive to the electronic properties of the substrate; for example, some conditions have proven unsuccessful for the amination of p-nitroaniline, while others have worked well with nitroanilines. beilstein-journals.orgacs.org

These cross-coupling reactions significantly expand the synthetic utility of 3-Iodo-4-nitroaniline, allowing it to serve as a building block for a vast array of complex organic molecules used in pharmaceuticals, materials science, and agrochemicals.

Nucleophilic Aromatic Substitution Reactions

The aromatic ring of 3-iodo-4-nitroaniline is rendered electron-deficient by the potent electron-withdrawing effect of the nitro group, particularly at the positions ortho and para to it. This electronic feature facilitates nucleophilic aromatic substitution (SNAr) reactions. While the iodine atom can serve as a leaving group, direct displacement of the nitro group or substitution at a hydrogen-bearing carbon is also conceivable under specific conditions.

In the context of SNAr, a nucleophile attacks the electron-poor aromatic ring to form a resonance-stabilized intermediate known as a Meisenheimer complex. The stability of this intermediate is a key factor in the reaction's feasibility. The negative charge of the complex is delocalized onto the nitro group, which is a crucial stabilizing interaction. Subsequent departure of a leaving group re-aromatizes the ring to yield the substitution product.

Commonly, reactions with amines can lead to the displacement of the iodo group. For instance, treatment of 3-iodo-4-nitroaniline with various primary or secondary amines in the presence of a base can yield the corresponding N-substituted 4-nitro-1,3-phenylenediamine (B181760) derivatives. The reaction conditions typically involve polar aprotic solvents and elevated temperatures to overcome the activation energy barrier.

| Nucleophile | Reagent Example | Product | Typical Conditions |

| Amine | Piperidine | 3-(Piperidin-1-yl)-4-nitroaniline | Polar aprotic solvent (e.g., DMSO, DMF), Base (e.g., K2CO3), Heat |

| Alkoxide | Sodium methoxide | 3-Methoxy-4-nitroaniline | Methanol, Heat |

| Thiolate | Sodium thiophenoxide | 4-Nitro-3-(phenylthio)aniline | Polar aprotic solvent (e.g., DMF), Room Temp to Heat |

Transition-Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira)

The carbon-iodine bond in 3-iodo-4-nitroaniline is a highly reactive site for transition-metal-catalyzed cross-coupling reactions. The high reactivity of aryl iodides allows these couplings to proceed under relatively mild conditions with a variety of palladium catalysts. wikipedia.org These reactions are fundamental in synthetic organic chemistry for the formation of carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction creates a new carbon-carbon single bond by coupling the aryl iodide with an organoboron compound, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. wikipedia.org Coupling 3-iodo-4-nitroaniline with various aryl or vinyl boronic acids can produce a wide range of substituted 2-nitro-5-aminobiphenyls and related structures. The choice of ligand for the palladium catalyst can be crucial for achieving high yields, especially with electronically challenging substrates. mdpi.com

Heck Reaction: The Heck reaction, or Mizoroki-Heck reaction, involves the coupling of the aryl iodide with an alkene to form a substituted alkene. wikipedia.org This reaction is catalyzed by a palladium complex and requires a base to regenerate the active catalyst. libretexts.org The reaction of 3-iodo-4-nitroaniline with alkenes like styrene (B11656) or acrylates would yield substituted stilbenes or cinnamic acid derivatives, respectively, which are valuable precursors for various functional molecules.

Sonogashira Coupling: The Sonogashira coupling is a powerful method for forming a carbon-carbon triple bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically cocatalyzed by palladium and copper complexes and requires a base, often an amine, which can also serve as the solvent. organic-chemistry.orglibretexts.org The coupling of 3-iodo-4-nitroaniline with terminal alkynes provides direct access to 3-alkynyl-4-nitroaniline derivatives. These products are useful intermediates for the synthesis of more complex heterocyclic structures. beilstein-journals.org

| Reaction | Coupling Partner | Catalyst System (Example) | Base (Example) | Product Type |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 5-Amino-2-nitrobiphenyl |

| Heck | Styrene | Pd(OAc)₂ / PPh₃ | Et₃N | 5-Amino-2-nitrostilbene |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 4-Nitro-3-(phenylethynyl)aniline |

Synthesis of Organometallic Derivatives

Aryl iodides are common precursors for the synthesis of organometallic reagents, such as organolithium and Grignard reagents, through metal-halogen exchange or direct insertion of a metal. However, the presence of the acidic amino (-NH₂) and reducible nitro (-NO₂) groups on 3-iodo-4-nitroaniline complicates these transformations. These functional groups are generally incompatible with highly reactive organometallic reagents.

Direct formation of a Grignard or organolithium reagent from 3-iodo-4-nitroaniline is typically not feasible without prior protection of the amino and nitro groups. The amino group would need to be protected, for example, by silylation, and the nitro group would likely need to be reduced or temporarily converted to a different functionality to prevent unwanted side reactions. A more viable approach for creating an organometallic equivalent involves alternative methods such as iodine-zinc exchange reactions using reagents like zinc dust, which can sometimes tolerate more sensitive functional groups.

Cyclization and Heterocyclic Ring Formation Reactions

The arrangement of the amino and nitro groups in an ortho relationship on the 3-iodo-4-nitroaniline scaffold makes it an excellent precursor for the synthesis of various fused heterocyclic systems, most notably benzimidazoles.

The general strategy involves the chemical reduction of the nitro group at the 4-position to an amino group, generating a 4-iodo-1,2-phenylenediamine intermediate in situ. This diamine is highly reactive and can undergo immediate condensation and cyclization with a suitable one-carbon electrophile. This tandem reduction-cyclization process is an efficient one-pot method for constructing the benzimidazole (B57391) core. organic-chemistry.org

A variety of reagents can supply the necessary carbon atom to form the imidazole (B134444) ring:

Aldehydes: Reaction with an aldehyde first forms a Schiff base with one of the amino groups, followed by intramolecular cyclization and subsequent oxidation (often by air) to yield a 2-substituted-6-iodobenzimidazole.

Formic Acid: Heating the diamine intermediate with formic acid results in the formation of an N-formyl derivative, which then cyclizes to produce the unsubstituted 6-iodobenzimidazole.

Orthoesters: Trialkyl orthoformates can serve as efficient reagents for cyclization, providing the unsubstituted benzimidazole ring system under milder conditions.

These reactions provide a straightforward route to 6-iodobenzimidazoles, which retain the iodine atom as a functional handle for further diversification through the cross-coupling reactions described previously.

| C1 Source | Reagent Example | Intermediate | Product |

| Aldehyde | Benzaldehyde | 4-Iodo-1,2-phenylenediamine | 6-Iodo-2-phenyl-1H-benzimidazole |

| Acid | Formic Acid | 4-Iodo-1,2-phenylenediamine | 6-Iodo-1H-benzimidazole |

| Orthoester | Triethyl orthoformate | 4-Iodo-1,2-phenylenediamine | 6-Iodo-1H-benzimidazole |

Advanced Research Applications in Chemical Sciences

Precursor in Complex Organic Synthesis

The strategic placement of the iodo, nitro, and amino groups on the aniline (B41778) ring makes 3-Iodo-4-nitroaniline a valuable precursor in the synthesis of intricate organic molecules. The presence of the iodine atom, in particular, allows for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental to modern organic synthesis.

Building Block for Advanced Aromatic Systems

3-Iodo-4-nitroaniline is an important starting material for the construction of advanced aromatic and heteroaromatic systems, such as carbazoles. The synthesis of carbazole derivatives is of significant interest due to their wide-ranging applications in medicinal chemistry and materials science. Palladium-catalyzed reactions, such as the Suzuki and Buchwald-Hartwig aminations, are commonly employed to construct the carbazole framework from o-iodoanilines. For instance, the reaction of an o-iodoaniline with a silylaryl triflate in the presence of a palladium catalyst can lead to the formation of N-arylated products, which can then undergo intramolecular cyclization to yield carbazoles nih.gov. Microwave-assisted, palladium-catalyzed tandem reactions of anilines with 1,2-dihaloarenes also provide an efficient, one-pot synthesis of carbazoles with high regioselectivity semanticscholar.org. These methods highlight the utility of iodoaniline derivatives like 3-Iodo-4-nitroaniline as key precursors to polycyclic aromatic systems.

The general scheme for such a palladium-catalyzed carbazole synthesis is depicted below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| o-Iodoaniline | Silylaryl triflate | Palladium complex | Carbazole derivative |

| Aniline derivative | 1,2-Dihaloarene | Palladium nanocatalyst | Carbazole derivative |

Intermediate in the Synthesis of Specialty Chemicals

The reactivity of the functional groups in 3-Iodo-4-nitroaniline makes it a key intermediate in the synthesis of a variety of specialty chemicals. The amino group can be readily diazotized and converted to other functionalities, while the nitro group can be reduced to an amino group, providing further synthetic handles. The iodine atom can be substituted through various cross-coupling reactions to introduce new carbon or heteroatom substituents. This versatility allows for the synthesis of a diverse range of molecules with tailored properties for applications in areas such as dyes, polymers, and electronic materials. While specific examples for 3-Iodo-4-nitroaniline are not extensively documented in publicly available literature, the chemical behavior of related iodo-nitroanilines suggests its potential in these areas.

Role in Materials Science Research

The solid-state properties of organic molecules are of great interest in materials science for the development of new materials with specific functions. The ability of 3-Iodo-4-nitroaniline to form different crystalline structures and participate in various intermolecular interactions makes it a compound of interest in this field.

Development of Crystalline Materials with Tunable Properties

The field of crystal engineering focuses on the design and synthesis of crystalline solids with desired properties by controlling the intermolecular interactions. The functional groups present in 3-Iodo-4-nitroaniline—the amino, nitro, and iodo groups—are all capable of participating in strong and directional intermolecular interactions, such as hydrogen bonds and halogen bonds.

The crystal structure of a derivative, 3-nitrobenzylidene-4'-iodoaniline, reveals a complex interplay of C-H···O hydrogen bonds, iodo···nitro interactions, and aromatic π-π stacking interactions, which dictate the supramolecular assembly of the molecules in the solid state. The formation of co-crystals, which are multi-component crystals held together by non-covalent interactions, is another strategy to tune material properties. Research on co-crystals of caffeine with various substituted nitroanilines, including halogenated isomers, has demonstrated that the resulting crystal structures can range from 2D flat layers to 3D interlocked networks, which in turn influences their mechanical properties rsc.org. The ability of 3-Iodo-4-nitroaniline to act as both a hydrogen bond donor (amino group) and acceptor (nitro group), as well as a halogen bond donor (iodo group), makes it a promising candidate for the construction of co-crystals with tunable physicochemical properties materialsciencejournal.orgnih.govyoutube.com.

| Intermolecular Interaction | Potential Role in Crystal Engineering |

| N-H···O Hydrogen Bonds | Formation of robust and predictable supramolecular synthons. |

| Iodo···Nitro Halogen Bonds | Directional interactions for controlling crystal packing. |

| Aromatic π-π Stacking | Influences the electronic and optical properties of the material. |

Contribution to Medicinal Chemistry Research as a Chemical Scaffold

In medicinal chemistry, a chemical scaffold is a core structure of a molecule to which various functional groups can be attached to create a library of compounds for biological screening. The 3-Iodo-4-nitroaniline framework represents a "privileged scaffold" due to its ability to serve as a foundation for the synthesis of a wide range of biologically active molecules.

The nitro group is a known pharmacophore and is present in numerous bioactive compounds with a wide spectrum of activities, including antimicrobial and anticancer effects organic-chemistry.orgbeilstein-journals.org. The aniline moiety is also a common feature in many pharmaceuticals. The presence of the iodine atom provides a convenient point for chemical modification through reactions like the Suzuki-Miyaura cross-coupling, allowing for the introduction of diverse aryl or heteroaryl groups to explore the structure-activity relationship (SAR) of a compound series nih.govresearchgate.netorganic-chemistry.orgnih.gov.

While direct examples of drugs derived from 3-Iodo-4-nitroaniline are not prominent, the general utility of nitroanilines and iodoanilines as scaffolds is well-established. For example, nitroaniline derivatives have been used to synthesize benzothiazoles with antibacterial activity organic-chemistry.org. Furthermore, heterocyclic compounds, which can be synthesized from precursors like 3-Iodo-4-nitroaniline, are of immense importance in drug discovery, with a vast number of approved drugs containing heterocyclic motifs ijnrd.orgnih.goveprajournals.comresearchgate.netnih.gov. The pyrazolo[3,4-d]pyrimidine scaffold, for instance, is a key component in many kinase inhibitors used in cancer therapy nih.gov. The indolin-2-one scaffold, also accessible through multi-step synthesis from aniline derivatives, is the basis for the multi-kinase inhibitor sunitinib ekb.eg. The versatility of 3-Iodo-4-nitroaniline makes it a valuable starting point for the synthesis of novel compounds that could be investigated as kinase inhibitors or other therapeutic agents nih.govresearchgate.net.

Exploration of Structure-Activity Relationships in Derivatives

The strategic placement of iodo and nitro functional groups on an aniline scaffold, as seen in 3-iodo-4-nitroaniline, provides a versatile platform for developing novel bioactive compounds. The exploration of structure-activity relationships (SAR) in derivatives of such compounds is crucial for optimizing their therapeutic potential. SAR studies systematically modify the chemical structure of a lead compound and evaluate the resulting impact on its biological activity. This process helps to identify the key molecular features, or pharmacophores, responsible for the desired biological effect and to refine the compound's potency, selectivity, and pharmacokinetic properties.

While specific, comprehensive SAR studies on a wide range of 3-iodo-4-nitroaniline derivatives are not extensively detailed in the public domain, the principles of SAR can be illustrated by examining related classes of compounds. For instance, the biological activity of nitro-containing compounds is a subject of significant research. mdpi.comresearchgate.net The nitro group, being a strong electron-withdrawing group, can significantly influence the electronic properties of the aromatic ring and its interactions with biological targets. researchgate.net Its reduction in biological systems can lead to the formation of reactive intermediates that may exhibit cytotoxic or antimicrobial effects. mdpi.com

In the context of developing new therapeutic agents, modifications to the core structure of a molecule like 3-iodo-4-nitroaniline would involve several strategies to probe the SAR. These could include: